3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid - 497082-21-0

3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid

Catalog Number: EVT-1421100
CAS Number: 497082-21-0
Molecular Formula: C19H15NO5S
Molecular Weight: 369.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid is a synthetic organic compound belonging to the class of thiazolidinediones. These compounds are known for their diverse biological activities and are often investigated for their potential applications in medicinal chemistry. This particular compound has been identified as a potential modulator of hematopoietic stem cell (HSC) activity. []

Applications
  • Promote the growth of umbilical cord blood and mobilized peripheral blood hematopoietic stem and progenitor cells. []
  • Increase hematopoietic stem and progenitor cell content. []
  • Activate hematopoietic stem cell re-entry into the cell cycle. []
  • Improve the hematopoietic reconstitution capacity with increased immune cell content after transplantation. []

Ethyl 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

  • Compound Description: This compound shares a high degree of structural similarity with the main compound, primarily differing in the substituent on the benzene ring. []
  • Relevance: Ethyl 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is closely related to 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid, both featuring a 5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl core structure. The difference lies in the presence of an ethyl acetate group instead of a benzoic acid moiety.

N,N-Diethyl-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

  • Compound Description: This compound features a diethylacetamide substituent instead of a benzoic acid group. []
  • Relevance: Similar to the previous compound, N,N-Diethyl-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide retains the core 5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl structure of 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid but replaces the benzoic acid with a diethylacetamide group.

rac-tert-Butyl 2-{5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

  • Compound Description: This compound is a chiral molecule and a racemate. It displays structural variations in both the benzylidene and benzoic acid regions of the main compound. []
  • Relevance: Although structurally more distant than the previous examples, rac-tert-Butyl 2-{5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate still shares the 2,4-dioxo-1,3-thiazolidin-3-yl ring system with 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid. The differences lie in the presence of a tert-butyl acetate group instead of benzoic acid and a more complex substituent on the phenyl ring.

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid (BML-260)

  • Compound Description: This compound exhibited significant activity in promoting the growth of cord blood and mobilized peripheral blood hematopoietic stem and progenitor cells. It shows promise for human hematopoietic stem cell expansion and functional regulation. []
  • Relevance: BML-260 is closely related to 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid, sharing a similar core structure of a thiazolidine ring with a benzylidene substituent at the 5-position and a benzoic acid group. The primary difference lies in the presence of a sulfanylidene group (C=S) at the 2-position of the thiazolidine ring in BML-260, compared to a carbonyl group (C=O) in the main compound.

2-hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino)benzoic acid (ML-145)

  • Compound Description: ML-145 is a GPR35 antagonist, meaning it blocks the activity of this specific receptor. Research indicates that ML-145 acts as a competitive antagonist of certain GPR35 agonists, suggesting it binds to a similar site on the receptor. [, ]

Methyl 5-[(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate (CID-2745687)

  • Compound Description: CID-2745687 functions as a GPR35 antagonist, exhibiting a different mode of action compared to ML-145. CID-2745687 displays competitive antagonism against some GPR35 agonists but shows non-competitive behavior against others. This suggests a more complex interaction with the receptor compared to ML-145. []
  • Relevance: While CID-2745687 does not share the thiazolidine ring structure present in 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid and other related compounds discussed above, its identification as a GPR35 antagonist alongside ML-145 highlights a potential common target for these structurally distinct molecules.

Properties

CAS Number

497082-21-0

Product Name

3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid

IUPAC Name

3-[[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid

Molecular Formula

C19H15NO5S

Molecular Weight

369.4g/mol

InChI

InChI=1S/C19H15NO5S/c1-25-15-7-5-12(6-8-15)10-16-17(21)20(19(24)26-16)11-13-3-2-4-14(9-13)18(22)23/h2-10H,11H2,1H3,(H,22,23)/b16-10+

InChI Key

ISBZCYWYYYAQNY-MHWRWJLKSA-N

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.